

A Technical Guide to the Synthesis of Sodium Hexachloroiridate(III) Hydrate Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium hexachloroiridate(III)
hydrate

Cat. No.: B568222

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity **sodium hexachloroiridate(III) hydrate** ($\text{Na}_3\text{IrCl}_6 \cdot x\text{H}_2\text{O}$) crystals. This compound is a critical precursor in the synthesis of various iridium-based catalysts and advanced materials. The following sections detail the core methodologies, experimental parameters, and expected outcomes, presented in a clear and structured format to facilitate replication and further research.

Overview of Synthesis Methodologies

The synthesis of **sodium hexachloroiridate(III) hydrate** is primarily achieved through two established routes:

- Method 1: Reduction of Sodium Hexachloroiridate(IV): This common laboratory-scale method involves the chemical reduction of the more readily available sodium hexachloroiridate(IV) (Na_2IrCl_6). Various reducing agents can be employed, offering flexibility in reaction setup and conditions.
- Method 2: Direct Chlorination of Iridium Metal: A more direct, albeit higher temperature, industrial-scale approach involves the reaction of iridium metal with sodium chloride and chlorine gas. This method produces the anhydrous salt, which is subsequently hydrated.

This guide will focus on providing detailed protocols for both approaches, including the crucial final step of crystallization to obtain the desired hydrated crystal form.

Method 1: Reduction of Sodium Hexachloroiridate(IV)

This method is favored for its milder reaction conditions and is well-suited for laboratory synthesis. The general principle involves the reduction of the Ir(IV) center in sodium hexachloroiridate(IV) to Ir(III).

Experimental Protocol

A detailed experimental protocol for the reduction of sodium hexachloroiridate(IV) is outlined below. This protocol is a composite of best practices and requires careful handling of reagents.

Materials:

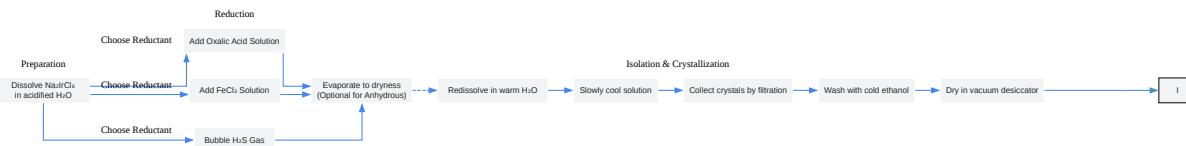
- Sodium hexachloroiridate(IV) (Na_2IrCl_6)
- Reducing agent (e.g., oxalic acid, ferrous chloride, or hydrogen sulfide)
- Hydrochloric acid (HCl)
- Deionized water
- Ethanol

Equipment:

- Reaction flask with a reflux condenser
- Stirring plate with a magnetic stirrer
- Heating mantle or oil bath
- Schlenk line or inert atmosphere setup (optional, but recommended)
- Filtration apparatus (e.g., Büchner funnel)

- Crystallization dish
- Vacuum desiccator

Procedure:


- Dissolution: Dissolve a known quantity of sodium hexachloroiridate(IV) in a minimal amount of deionized water, acidified with a few drops of hydrochloric acid to prevent the formation of iridium oxides.
- Reduction:
 - Using Oxalic Acid: Prepare a saturated aqueous solution of oxalic acid. Add the oxalic acid solution dropwise to the stirred solution of sodium hexachloroiridate(IV) at room temperature. The color of the solution will gradually change from dark red-brown to a deep olive green, indicating the reduction of Ir(IV) to Ir(III). The reaction can be gently heated to 50-60 °C to ensure completion.
 - Using Ferrous Chloride: Prepare a fresh solution of ferrous chloride ($FeCl_2$) in dilute HCl. Add this solution stoichiometrically to the iridium salt solution. The reaction is typically rapid at room temperature.
 - Using Hydrogen Sulfide: Bubble hydrogen sulfide gas slowly through the iridium salt solution. This should be performed in a well-ventilated fume hood. The endpoint is indicated by the color change and the cessation of sulfur precipitation.
- Isolation of Anhydrous Salt (Optional): After the reduction is complete, the solution can be carefully evaporated to dryness under reduced pressure to obtain the anhydrous sodium hexachloroiridate(III).
- Crystallization of the Hydrate:
 - Dissolve the resulting sodium hexachloroiridate(III) (or the solution from the reduction step) in a minimal amount of warm deionized water.
 - Filter the solution to remove any insoluble impurities.

- Allow the solution to cool slowly to room temperature. For larger crystals, the cooling process can be further slowed by placing the crystallization dish in an insulated container.
- For enhanced crystallization, the solution can be placed in a refrigerator (4-8 °C) for 24-48 hours.
- Once crystals have formed, they can be collected by filtration.
- Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
- Dry the crystals in a vacuum desiccator over a suitable desiccant.

Quantitative Data

Parameter	Value
Starting Material	Sodium hexachloroiridate(IV)
Reducing Agents	Oxalic acid, Ferrous chloride, Hydrogen sulfide
Reaction Temperature	25-60 °C
Solvent	Acidified deionized water
Product	Sodium hexachloroiridate(III) hydrate
Crystal Appearance	Dark green to olive-green crystals

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for the reduction of sodium hexachloroiridate(IV).

Method 2: Direct Chlorination of Iridium Metal

This high-temperature method is suitable for producing larger quantities of sodium hexachloroiridate(III) and starts from elemental iridium.

Experimental Protocol

Materials:

- Iridium metal powder
- Sodium chloride (NaCl), anhydrous
- Chlorine gas (Cl_2)

Equipment:

- Tube furnace capable of reaching $600\text{ }^\circ\text{C}$
- Quartz or ceramic reaction tube

- Gas flow controllers for chlorine and an inert gas (e.g., argon or nitrogen)
- Scrubber for chlorine gas effluent

Procedure:

- Preparation of Reactant Mixture: Thoroughly mix iridium metal powder and anhydrous sodium chloride in a 1:3 molar ratio. Place the mixture in a ceramic boat.
- Reaction Setup: Place the boat containing the mixture in the center of the reaction tube within the tube furnace.
- Inert Atmosphere Purge: Purge the reaction tube with an inert gas (argon or nitrogen) to remove any air and moisture.
- Reaction:
 - Heat the furnace to 500-600 °C under a continuous flow of the inert gas.
 - Once the target temperature is reached, introduce a slow and controlled flow of chlorine gas into the reaction tube.
 - Maintain the reaction at this temperature for several hours (typically 4-8 hours) until the reaction is complete. The progress can be monitored by observing the consumption of the iridium metal.
- Cooling and Product Retrieval:
 - After the reaction is complete, switch off the chlorine gas flow and continue the inert gas flow while the furnace cools down to room temperature.
 - Carefully remove the reaction boat from the tube. The product will be the anhydrous sodium hexachloroiridate(III).
- Hydration and Crystallization:
 - Dissolve the anhydrous Na_3IrCl_6 in warm deionized water.

- Filter the solution to remove any unreacted iridium or other insoluble impurities.
- Follow the crystallization procedure outlined in Method 1 (Section 2.1, step 4) to obtain the hydrated crystals.

Quantitative Data

Parameter	Value
Starting Materials	Iridium metal powder, Sodium chloride
Reactant	Chlorine gas
Reaction Temperature	500-600 °C
Product (initial)	Anhydrous Sodium hexachloroiridate(III)
Final Product	Sodium hexachloroiridate(III) hydrate

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for the direct chlorination of iridium metal.

Characterization of Sodium Hexachloroiridate(III) Hydrate

The synthesized crystals should be characterized to confirm their identity and purity.

Recommended analytical techniques include:

- X-ray Diffraction (XRD): To confirm the crystal structure.

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water of hydration and the Ir-Cl bonds.
- UV-Vis Spectroscopy: To observe the characteristic electronic transitions of the $[\text{IrCl}_6]^{3-}$ complex.
- Thermogravimetric Analysis (TGA): To determine the number of water molecules of hydration.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the iridium content.

Safety Considerations

- Iridium Compounds: While not considered highly toxic, iridium compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
- Chlorine Gas: Chlorine is a toxic and corrosive gas. The direct chlorination method must be performed in a well-ventilated fume hood with appropriate gas scrubbing procedures in place.
- Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. It should only be used in a fume hood with extreme caution.
- Acids: Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a comprehensive framework for the synthesis of **sodium hexachloroiridate(III) hydrate** crystals. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

- To cite this document: BenchChem. [A Technical Guide to the Synthesis of Sodium Hexachloroiridate(III) Hydrate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568222#synthesis-methods-for-sodium-hexachloroiridate-iii-hydrate-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com